Home > Products > Screening Compounds P18644 > 5-Dehydroxy (3S)-Atorvastatin
5-Dehydroxy (3S)-Atorvastatin - 887196-26-1

5-Dehydroxy (3S)-Atorvastatin

Catalog Number: EVT-1487765
CAS Number: 887196-26-1
Molecular Formula: C33H35FN2O4
Molecular Weight: 542.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Atorvastatin Calcium

    Compound Description: Atorvastatin calcium is the calcium salt of Atorvastatin, a potent inhibitor of HMG-CoA reductase. [, ] It is widely used as a lipid-lowering agent to reduce cholesterol and triglyceride levels. [] Atorvastatin calcium exerts its effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. []

Ezetimibe

    Compound Description: Ezetimibe is a selective cholesterol absorption inhibitor that acts by preventing the transport of cholesterol across the intestinal wall. [, ] Unlike statins like Atorvastatin, which inhibit cholesterol biosynthesis, Ezetimibe targets dietary and biliary cholesterol absorption, providing a complementary mechanism for lowering cholesterol levels. [, ]

    Relevance: While not directly structurally related to 5-Dehydroxy (3S)-Atorvastatin, Ezetimibe is often mentioned in conjunction with Atorvastatin due to their synergistic effects in lowering cholesterol levels. [, ] The combination of Atorvastatin and Ezetimibe is frequently prescribed to achieve optimal lipid control, particularly in patients with elevated cardiovascular risk. [, ]

Fenofibrate

    Compound Description: Fenofibrate is a lipid-lowering agent that belongs to the fibrate class of drugs. [] It works primarily by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulate lipid metabolism. [] Fenofibrate reduces triglyceride levels and increases high-density lipoprotein cholesterol (HDL-C) levels. []

    Relevance: Similar to Ezetimibe, Fenofibrate is not directly structurally related to 5-Dehydroxy (3S)-Atorvastatin but is often mentioned alongside Atorvastatin due to their shared application in treating dyslipidemia. [] While both Atorvastatin and Fenofibrate lower lipid levels, they achieve this through distinct mechanisms, allowing for potential synergistic effects when used in combination. []

Fluvastatin and Rosuvastatin

    Compound Description: Fluvastatin and Rosuvastatin belong to the same drug class as Atorvastatin – statins. [] All three drugs are HMG-CoA reductase inhibitors and are prescribed to lower cholesterol levels and manage cardiovascular risks. []

    Relevance: These statins share a similar mechanism of action with 5-Dehydroxy (3S)-Atorvastatin by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Despite differences in their chemical structures, they are classified under the same chemical category and exhibit comparable pharmacological activity. []

Overview

5-Dehydroxy (3S)-Atorvastatin is a derivative of atorvastatin, a widely used lipid-lowering medication that belongs to the statin class. Statins are primarily employed to manage dyslipidemia, a condition characterized by abnormal lipid levels in the blood, which increases the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, crucial in cholesterol biosynthesis.

Source

5-Dehydroxy (3S)-Atorvastatin is synthesized from atorvastatin through various chemical modifications. The original atorvastatin compound was developed by Parke-Davis, a subsidiary of Pfizer, and has been marketed under the brand name Lipitor since its approval in 1996.

Classification

5-Dehydroxy (3S)-Atorvastatin is classified as a synthetic hydroxymethylglutaryl coenzyme A reductase inhibitor. It falls under the broader category of lipid-lowering agents and is specifically noted for its role in managing cholesterol levels.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Dehydroxy (3S)-Atorvastatin can be achieved through several methods, including:

  1. Chemical Synthesis: Atorvastatin can be modified chemically to produce its derivatives. For instance, a multi-step synthesis involving selective reductions and functional group modifications can yield 5-Dehydroxy (3S)-Atorvastatin.
  2. Enzymatic Synthesis: Recent studies have explored enzymatic routes that utilize specific enzymes for selective modifications of atorvastatin's structure. This method may improve yields and reduce by-products compared to traditional chemical synthesis .

The synthesis typically involves:

  • Starting Materials: Atorvastatin as the primary substrate.
  • Reagents: Various reagents for reduction and protection of functional groups.
  • Conditions: Controlled temperatures and pH levels to optimize enzyme activity or chemical reactions.
Molecular Structure Analysis

Structure and Data

5-Dehydroxy (3S)-Atorvastatin retains the core structure of atorvastatin with specific modifications at the hydroxyl group. The molecular formula is C33H35FN2O5C_{33}H_{35}FN_{2}O_{5} with a molecular weight of approximately 558.6398558.6398 g/mol .

Structural Characteristics

  • Stereochemistry: The compound exhibits defined stereocenters, which are crucial for its biological activity.
  • Functional Groups: It contains multiple functional groups including hydroxyl (-OH) and amine (-NH) groups that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

5-Dehydroxy (3S)-Atorvastatin undergoes several chemical reactions that are essential for its activity:

  • Reduction Reactions: These are critical for converting atorvastatin into its dehydroxylated form.
  • Hydrolysis: Involves breaking down ester bonds to release active components.
  • Rearrangement Reactions: These may occur during synthesis or metabolism, affecting the compound's efficacy.

The reactions often require specific catalysts and conditions to ensure high selectivity and yield .

Mechanism of Action

Process and Data

The mechanism of action for 5-Dehydroxy (3S)-Atorvastatin is similar to that of atorvastatin:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data

  • LogP Value: Indicates hydrophobicity; higher values suggest greater lipid solubility .
  • Topological Polar Surface Area: Approximately 112 2112\,\text{ }^{2}, influencing absorption characteristics .
Applications

Scientific Uses

5-Dehydroxy (3S)-Atorvastatin has potential applications in:

  • Pharmaceutical Research: As a subject for further studies on lipid-lowering mechanisms and drug interactions.
  • Clinical Trials: Exploring its efficacy compared to standard atorvastatin formulations.
  • Biochemical Studies: Investigating its role in metabolic pathways related to cholesterol regulation.

This compound represents an important area of study within cardiovascular pharmacotherapy, contributing to our understanding of lipid metabolism and statin efficacy.

Chemical Identity and Structural Characterization of 5-Dehydroxy (3S)-Atorvastatin

Systematic Nomenclature and IUPAC Classification

5-Dehydroxy (3S)-Atorvastatin is systematically named as (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid according to IUPAC conventions. Its molecular formula is C₃₃H₃₅FN₂O₄, with a molecular weight of 542.65 g/mol [7]. The CAS Registry Number assigned to this compound is 887196-26-1, distinguishing it from other atorvastatin derivatives and metabolites [4] [7]. The compound is alternatively described as 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (δS)- in specialized chemical databases, reflecting its structural relationship to the parent atorvastatin molecule while specifying the absence of the 5-hydroxy group [7].

Table 1: Nomenclature and Identifiers of 5-Dehydroxy (3S)-Atorvastatin

PropertyValue
IUPAC Name(5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid
Molecular FormulaC₃₃H₃₅FN₂O₄
Molecular Weight542.65 g/mol
CAS Registry Number887196-26-1
Canonical SMILESCC(C)C1=C(C(=O)NC2=CC=CC=C2)C(=C(N1CCC(CCCC(=O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Deuterated Form (d5)C₃₃D₅H₃₀FN₂O₄ (MW: 547.67 g/mol) [4]

Comparative Structural Analysis with Parent Compound Atorvastatin

Structurally, 5-dehydroxy (3S)-atorvastatin differs from atorvastatin (C₃₃H₃₅FN₂O₅, MW: 558.64 g/mol) through the absence of the 5-hydroxy group on the heptanoic acid side chain [3] [6]. This modification reduces the molecular weight by 16 g/mol (equivalent to an oxygen atom and hydrogen atom) and eliminates one hydrogen-bonding site. The parent atorvastatin features diol functionality at the 3 and 5 positions (designated 3R,5R), while the dehydroxy variant retains only the 3S-hydroxy group. This structural alteration significantly impacts physicochemical properties:

  • Reduced polarity: LogP increases from ~4.24 (atorvastatin) to ~4.68 (5-dehydroxy form), enhancing lipophilicity [7]
  • Altered molecular volume: Removal of the bulky hydroxy group reduces steric hindrance in the heptanoate chain
  • Modified pharmacophore: Loss of the 5-hydroxy group may impair HMG-CoA reductase binding affinity, as this group participates in crucial hydrogen-bonding interactions with the enzyme's active site [6] [8]

Table 2: Structural Comparison with Atorvastatin

FeatureAtorvastatin5-Dehydroxy (3S)-Atorvastatin
Molecular FormulaC₃₃H₃₅FN₂O₅C₃₃H₃₅FN₂O₄
Molecular Weight558.64 g/mol542.65 g/mol
Heptanoic Acid Substituents3R-hydroxy, 5R-hydroxy3S-hydroxy only
Key Functional Groupsβ,δ-dihydroxy acid, pyrrole-2-carboxamideMonohydroxy acid, pyrrole-2-carboxamide
Hydrogen Bond Donors4 (2xOH, COOH, NH)3 (OH, COOH, NH)

Stereochemical Configuration and Chirality at the 3S Position

The compound exhibits specific stereochemistry at the C3 position, designated as S-configuration (3S), contrasting with the 3R configuration in therapeutic atorvastatin [4]. This chiral center significantly influences molecular conformation and potential biological interactions. The absolute stereochemistry is confirmed through:

  • Chiral synthetic routes: Stereoselective reduction during synthesis
  • Optical rotation analysis: Distinct rotation values compared to 3R-epimers
  • NMR diastereotopic proton differentiation: Distinct coupling patterns for H3-H4 protons in ¹H NMR spectra (δ 3.35-3.94 ppm) that differ between epimers [8]
  • Deuterated analogs: Specifically synthesized 5-dehydroxy (3S)-atorvastatin-d5 contains deuterium atoms on the 3-phenyl ring, enabling precise stereochemical tracking in metabolic studies [4]

The single remaining chiral center (3S) creates different three-dimensional positioning of the heptanoic acid chain relative to the pyrrole core compared to the parent drug. This altered spatial arrangement may affect:

  • Molecular packing in crystalline forms
  • Solvation properties
  • Protein-binding interactions
  • Metabolic stability

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals characteristic signals including:

  • Diastereotopic protons: Multiplets at δ 1.50-1.69 ppm (H-4, H-6 methylene protons)
  • Aromatic systems: Complex multiplet at δ 7.03-7.29 ppm (14H, aromatic protons)
  • Carboxylic acid proton: Singlet at δ ~12.2 ppm
  • 3S-methine proton: dd at δ ~3.86-3.94 ppm (H-3) [5] [8]

¹³C NMR spectrum exhibits key resonances:

  • Carbonyl carbons: δ 168.03 ppm (amide), δ 180.55 ppm (carboxylic acid)
  • Aromatic carbons: Multiple signals between δ 114.81-161.17 ppm
  • Aliphatic chain carbons: δ 67.65 ppm (C3), δ 42.61 ppm (C7), δ 21.42 ppm (isopropyl methyl groups) [5]

Infrared (IR) Spectroscopy:FTIR analysis (KBr pellet) shows critical absorption bands:

  • Hydroxyl stretch: Broad band at ~3365 cm⁻¹
  • Carbonyl stretches: 1652 cm⁻¹ (amide C=O), 1710 cm⁻¹ (carboxylic acid C=O)
  • Aromatic C=C: 1595 cm⁻¹
  • C-F stretch: 1220-1150 cm⁻¹ (characteristic fluorophenyl vibration) [5] [8]The absence of the second hydroxyl group is confirmed by reduced O-H stretching intensity compared to atorvastatin.

UV-Vis Spectroscopy:Methanol solutions exhibit λmax at 246 nm (ε ~543 L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated pyrrole-carboxamide system [5] [8]. This represents a hypsochromic shift compared to atorvastatin (λmax = 248-250 nm in methanol), resulting from altered electronic transitions due to the missing hydroxy group.

Table 3: Key Spectroscopic Signatures

TechniqueSignals/PeaksAssignment
¹H NMRδ 1.50-1.56 ppm (2H)H-4 (CH₂)
δ 3.86-3.94 ppm (1H)H-3 (CH-OH)
δ 7.03-7.29 ppm (14H)Aromatic protons
¹³C NMRδ 168.03 ppmAmide carbonyl
δ 180.55 ppmCarboxylic acid carbonyl
δ 67.65 ppmC3 (hydroxy-bearing carbon)
FTIR3365 cm⁻¹O-H stretch
1651-1710 cm⁻¹C=O stretches (amide + acid)
1595 cm⁻¹Aromatic C=C
UV-Vis246 nm (methanol)π→π* transition of conjugated system

Crystallographic Studies and Polymorphic Forms

While extensive polymorphic studies exist for atorvastatin calcium (Forms I, II, III, IV, etc. [2] [9]), crystalline characterization of 5-dehydroxy (3S)-atorvastatin remains limited in public literature. However, its structural similarity suggests potential polymorphic behavior. Based on related compounds:

  • Potential packing motifs: Hydrogen bonding between carboxylic acid dimers and amide N-H···O=C interactions could dominate crystal packing
  • Chirality impact: The 3S configuration favors specific space groups (P2₁, P2₁2₁2₁) common for chiral molecules
  • Predicted unit cell parameters: Analogous to atorvastatin forms but with reduced hydrogen bonding due to missing hydroxy group
  • Thermodynamic stability: Monohydrate forms are probable, as observed in statin analogs [9]

X-ray powder diffraction (XRPD) patterns would likely show distinct peaks between 5-30° 2θ, with characteristic differences from the parent compound due to:

  • Altered molecular symmetry
  • Reduced hydrogen-bonding capacity
  • Different molecular conformation of the heptanoate chainPolymorph screening would require controlled crystallization from solvents like methanol, acetonitrile, or ethyl acetate [9].

Properties

CAS Number

887196-26-1

Product Name

5-Dehydroxy (3S)-Atorvastatin

IUPAC Name

(5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid

Molecular Formula

C33H35FN2O4

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C33H35FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-8,10-13,16-19,22,27,37H,9,14-15,20-21H2,1-2H3,(H,35,40)(H,38,39)/t27-/m0/s1

InChI Key

FXHZSTVKUASKCJ-MHZLTWQESA-N

Synonyms

(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid;

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.